molecular formula C10H12ClF2N3O B1493136 4-Chloro-6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine CAS No. 2097957-39-4

4-Chloro-6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine

Cat. No. B1493136
CAS RN: 2097957-39-4
M. Wt: 263.67 g/mol
InChI Key: KWJGCQZRCLTDBS-UHFFFAOYSA-N
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Description

“4-Chloro-6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine” is a chemical compound that features a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available literature.


Molecular Structure Analysis

The pyrrolidine ring in “this compound” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Non-Covalent Interaction Studies

4-Chloro-6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine and its derivatives have been studied for their intramolecular non-covalent interactions. Research has focused on understanding the vibrational spectra and the nature of hydrogen bonds, van der Waals interactions, and other non-covalent interactions within these compounds (Zhang et al., 2018).

Nonlinear Optical (NLO) Properties

The pyrimidine ring, a component of the this compound, has been explored for its applications in nonlinear optics (NLO). Studies have investigated the NLO properties of various pyrimidine derivatives, highlighting their potential in optoelectronic applications (Hussain et al., 2020).

Synthesis and Biological Activity

Research has also been conducted on the synthesis of various derivatives of this compound and their biological activities. For example, studies on the synthesis of 5‐Fluorotubercidin from 4‐chloropyrrolo[2,3‐d]pyrimidine and its biological activity against different cell types have been reported (Wang et al., 2004).

Chemical Transformations and Synthesis

The chemical transformations and synthesis methods involving pyrimidines, including the synthesis of stannylated pyrimidines and their applications in forming new carbon-carbon bonds through cross-couplings, have been studied. These studies provide insights into the versatile chemistry of pyrimidine derivatives (Majeed et al., 1989).

Molecular Electronic Potential Analysis

DFT calculations have been employed to analyze the molecular electronic potential (MEP) of pyrimidine derivatives. This research aids in understanding the photophysical properties of these molecules, which is crucial for their application in various fields (Hussain et al., 2020).

Pyrimidine Synthesis and Applications

The synthesis of various pyrimidine derivatives and their potential applications in the field of medicinal chemistry and agrochemicals have been explored. These studies highlight the diverse roles that these compounds can play in different sectors (Ghelfi et al., 2003).

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Therefore, “4-Chloro-6-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine” and similar compounds could have potential applications in drug discovery .

properties

IUPAC Name

4-chloro-6-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2N3O/c1-17-4-7-3-10(12,13)5-16(7)9-2-8(11)14-6-15-9/h2,6-7H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJGCQZRCLTDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1C2=CC(=NC=N2)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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